![molecular formula C23H21N3OS B2750876 4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-77-6](/img/structure/B2750876.png)
4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
Synthesis Analysis
A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized. These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase, forming a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .Chemical Reactions Analysis
A series of thiazolo[4,5-b]pyridin-2(3H)-one derivatives were obtained via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, tert-butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperidine-1-carboxylate has a boiling point of 448.8±35.0 °C and a density of 1.233±0.06 g/cm3 .Scientific Research Applications
- The parent thiazolo[5,4-d]thiazole moiety possesses appealing features for applications in organic electronics. Its rigid, planar structure allows for efficient intermolecular π–π overlap, making it suitable for semiconducting materials .
- Aryl-functionalized thiazolo[5,4-d]thiazole derivatives, which expand the conjugated backbone of semiconducting materials, are easily prepared. These compounds have gained interest in the field of organic photovoltaics .
- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate synthesized from this compound, plays a crucial role in the production of biologically active molecules like crizotinib .
- Thiazolo[5,4-d]thiazole-based compounds exhibit excellent electronic structures with energy gaps falling in the range of 2.5–3.0 eV. Their thermal stability and valuable photophysical properties make them valuable for optoelectronic applications .
- Thiazolo[5,4-d]thiazole (TTz) has shown remarkable properties as a conjugated polymer. Understanding its structure–photophysical properties is essential for incorporating TTz-based small molecules into solid-state fluorescence-based optical devices .
- Despite recent interest, the synthetic chemistry behind thiazolo[5,4-d]thiazole-based materials remains largely unexplored. Researchers continue to develop synthetic methods and broaden the material scope, aiming for further progress in this field .
Organic Electronics and Semiconductors
Biologically Active Compounds
Optoelectronic Materials
Conjugated Polymers
Materials Science and Synthesis Methods
Mechanism of Action
Future Directions
Thiazolopyridine derivatives have shown a broad range of interesting biological activities, such as analgesic, antioxidant, anti-inflammatory, anticancer, antifungal, and herbicidal properties . They are well-known as ErbB family of tyrosine kinase (EGFR) inhibitors, G-protein coupled receptors (mGluR 5) antagonists, and as 3′,5′-cyclic adenosine monophosphate phosphodiesterase (PDE) III inhibitors . Due to the importance of these compounds, many methods have been reported for the preparation of thiazolo[4,5-b]pyridine derivatives from different starting materials . This suggests that “4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” and similar compounds may have promising future applications in various fields of research.
properties
IUPAC Name |
4-tert-butyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-23(2,3)17-10-6-15(7-11-17)20(27)25-18-12-8-16(9-13-18)21-26-19-5-4-14-24-22(19)28-21/h4-14H,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVWBZFDILUYQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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